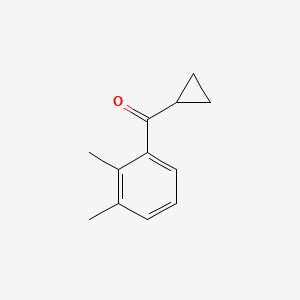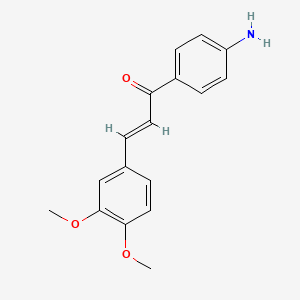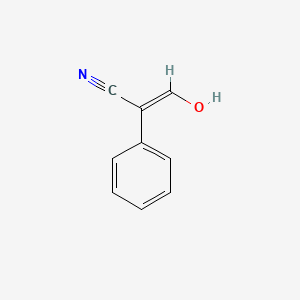
叔丁基3-(2-氧代乙基)哌啶-1-羧酸酯
描述
Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂开发
叔丁基3-(2-氧代乙基)哌啶-1-羧酸酯可作为合成具有潜在抗菌活性的新型有机化合物的构建单元。 类似的衍生物已针对多种细菌菌株进行了测试,表明它可用于开发新的抗菌剂 .
生物活性化合物合成
该化合物是合成生物活性化合物(如克唑替尼)的中间体,克唑替尼用于靶向癌症治疗。 相关的叔丁基哌嗪衍生物对于创造这些救命药物至关重要 .
3. 含硼药物的研发 叔丁基哌啶羧酸酯的衍生物用作合成含硼药物的中间体。 这些药物具有多种用途,包括作为酶抑制剂和化疗 .
天然产物合成的前体
与叔丁基3-(2-氧代乙基)哌啶-1-羧酸酯类似的化合物用作合成生物活性天然产物(如印度岑A和B)的前体,这些天然产物具有多种治疗潜力 .
安全和危害
The safety information for “tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.
作用机制
Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, also known as 3-(2-OXO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a chemical compound with the molecular formula C12H21NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
生化分析
Biochemical Properties
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The nature of these interactions often involves hydrogen bonding and other intermolecular forces, which enhance the compound’s ability to interact with macromolecules.
Cellular Effects
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with piperazine derivatives suggests that it may play a role in modulating cellular functions, potentially leading to changes in cell behavior and activity . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with piperazine derivatives can result in the formation of hydrogen bonds and other intermolecular interactions, which are essential for its biological activity . Understanding these mechanisms is vital for developing new therapeutic strategies and improving existing treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as inert atmosphere and low temperatures . Its degradation over time can lead to changes in its biological activity, which must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in research and clinical applications .
Metabolic Pathways
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGGOSCHPGERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623990 | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372159-76-7 | |
| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
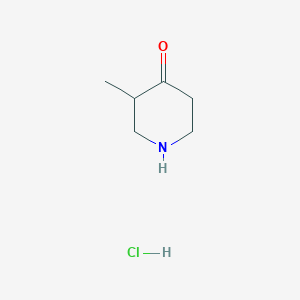

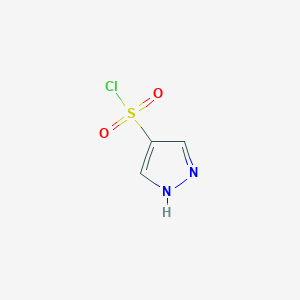
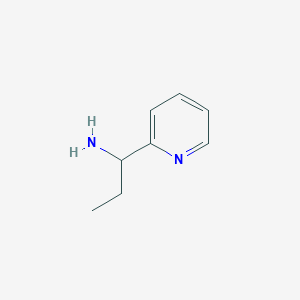

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
